Geranyl geranylacetone
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Overview
Description
Geranyl geranylacetone: is an organic compound with the molecular formula C23H38O . It is a colorless oil and is known for its role as a precursor to synthetic squalene. This compound is also referred to as teprenone and is recognized for its diverse biological activities, including hepatoprotective, neuroprotective, and antiulcerative effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Geranyl geranylacetone can be synthesized through the transesterification of ethyl acetoacetate with linalool. The reaction involves the esterification of linalool with ketene or isopropenyl methyl ether, followed by Carroll rearrangement to yield this compound.
Industrial Production Methods: In an industrial setting, this compound is produced through the oxidation of certain carotenoids catalyzed by carotenoid oxygenase. This process is scalable and allows for the production of large quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: Geranyl geranylacetone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Substitution: Often involves the use of halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Leads to the formation of carotenoids and other oxidized derivatives.
Reduction: Results in the formation of reduced forms of the compound.
Substitution: Produces halogenated derivatives of this compound.
Scientific Research Applications
Geranyl geranylacetone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of squalene and other terpenoids.
Biology: Acts as an inducer of heat shock protein (Hsp) expression, which plays a crucial role in cellular stress responses.
Medicine: Exhibits hepatoprotective, neuroprotective, and antiulcerative properties, making it useful in the treatment of liver diseases, neurodegenerative disorders, and gastric ulcers.
Industry: Utilized in the flavor and fragrance industry due to its presence in various plants such as rice, mango, and tomatoes.
Mechanism of Action
Geranyl geranylacetone exerts its effects primarily through the induction of heat shock proteins (Hsps). These proteins help in protecting cells from stress by assisting in the proper folding of other proteins and preventing aggregation. The compound targets various Hsps, including Hsp70, Hsp22, Hsp27, Hsp90, and Hsp105.
Comparison with Similar Compounds
Farnesol: Another terpenoid with applications in the fragrance industry.
Nerolidol: Used in cosmetics and as a flavoring agent.
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Properties
Molecular Formula |
C46H76O2 |
---|---|
Molecular Weight |
661.1 g/mol |
IUPAC Name |
(5Z,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one;(5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one |
InChI |
InChI=1S/2C23H38O/c2*1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h2*11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+;20-13+,21-15+,22-17- |
InChI Key |
DJAHKBBSJCDSOZ-AJLBTXRUSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)/C)C.CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CCC(=O)C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C.CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C |
Origin of Product |
United States |
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